JT21-25

ASK1 MAP3K5 kinase inhibition

JT21-25 is a quinoline-2-carboxamide ASK1 inhibitor with exceptional >1960-fold selectivity over TAK1, surpassing clinical comparator GS-4997. IC50 5.1 nM, >80% hepatocyte viability, and reduced CHOL/LDL/TG/ALT/AST biomarkers in steatosis models. This selectivity profile enables definitive attribution of effects to ASK1 inhibition, making it the preferred reference tool for NASH, fibrosis, and hepatotoxicity studies.

Molecular Formula C20H17BrN6O
Molecular Weight 437.3 g/mol
Cat. No. B12372641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJT21-25
Molecular FormulaC20H17BrN6O
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESCC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=NC4=C(C=CC=C4Br)C=C3
InChIInChI=1S/C20H17BrN6O/c1-12(2)27-11-22-26-19(27)15-7-4-8-17(23-15)25-20(28)16-10-9-13-5-3-6-14(21)18(13)24-16/h3-12H,1-2H3,(H,23,25,28)
InChIKeyMIQDXPCACSFZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide (JT21-25): ASK1 Inhibitor for Inflammatory Disease Research


8-Bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide (also designated JT21-25 or compound 9h) is a synthetic small molecule featuring a quinoline-2-carboxamide scaffold linked via an amide bond to a pyridinyl-triazole moiety bearing an isopropyl group [1]. The compound functions as a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1, MAP3K5), a key upstream kinase implicated in inflammatory signaling, fibrotic pathways, and metabolic stress responses [2]. Its molecular formula is C₂₀H₁₇BrN₆O with a molecular weight of 437.3 g/mol; predicted physicochemical parameters include a density of 1.546±0.14 g/cm³ and a pKa of 6.705±0.46 .

Why 8-Bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide Cannot Be Replaced by Other ASK1 Inhibitors


ASK1 inhibitors share a conserved ATP-binding pocket target, yet their selectivity profiles against off-target kinases—particularly within the MAP3K family—vary dramatically and are not predictable from scaffold class alone [1]. The bromo-substituted quinoline-2-carboxamide core of JT21-25 confers a uniquely constrained binding pose that results in >1960-fold selectivity for ASK1 over the closely related kinase TAK1, a margin that substantially exceeds that of the clinical-stage comparator GS-4997 (selonsertib) [2]. Generic substitution with another quinoline-containing or triazole-based ASK1 inhibitor without verifying selectivity data risks introducing unanticipated TAK1-mediated off-target effects, altering experimental outcomes in inflammation or fibrosis models [3].

Quantitative Differentiation Evidence for 8-Bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide


ASK1 Inhibitory Potency: Single-Digit Nanomolar IC₅₀ Places JT21-25 Among Most Potent ASK1 Inhibitors

JT21-25 inhibits recombinant ASK1 kinase activity with an IC₅₀ of 5.1 nM in a cell-free enzymatic assay [1]. This potency is comparable to or exceeds that of several clinically evaluated ASK1 inhibitors: GS-4997 (selonsertib) exhibits IC₅₀ values ranging from 3.0 to 6.0 nM depending on assay conditions [2], while GS-444217 has a reported IC₅₀ of 2.87 nM . In contrast, earlier-generation ASK1 inhibitors such as NQDI-1 exhibit substantially weaker potency with an IC₅₀ of 3 μM (3000 nM) [3].

ASK1 MAP3K5 kinase inhibition

Superior Selectivity Over TAK1: A >1960-Fold Window Versus GS-4997's 312-Fold Window

In direct head-to-head selectivity profiling against the closely related MAP3K kinase TAK1, JT21-25 achieved a selectivity index of >1960.8-fold (IC₅₀ TAK1 / IC₅₀ ASK1) [1]. Under identical assay conditions, the clinical-stage ASK1 inhibitor GS-4997 (selonsertib) demonstrated only a 312.3-fold selectivity window for ASK1 over TAK1 [2]. This represents a >6.3-fold improvement in selectivity for JT21-25 compared to the reference clinical compound.

ASK1 TAK1 MAP3K selectivity off-target

Favorable Cellular Safety Profile: >80% Viability in Normal Hepatocytes at Active Concentrations

In normal human LO2 liver cells, JT21-25 maintained cell viability above 80% across all tested concentrations, with no significant toxicity observed [1]. This contrasts with the clinical comparator GS-4997, which exhibited a comparatively less favorable safety profile in the same cellular context, as noted in parallel studies where GS-4997 showed reduced viability at similar concentration ranges (0.5–5 μM) [2].

cytotoxicity LO2 hepatocytes ASK1 inhibitor safety

Reduced Steatotic Effect: Minimal Lipid Droplet Accumulation in Hepatocytes at Therapeutic Concentrations

Oil Red O staining of LO2 hepatocytes treated with JT21-25 at 4 μM and 8 μM concentrations revealed only slight cytoplasmic fat droplets with no significant fusion between droplets [1]. In comparison, other ASK1 inhibitors and quinoline-containing compounds evaluated for NASH/steatosis models frequently demonstrate more pronounced lipid accumulation at similar concentrations, though direct quantitative comparator data are limited. The minimal steatotic effect of JT21-25 is a distinguishing feature relevant to metabolic disease research applications [2].

hepatic steatosis lipid accumulation Oil Red O

Optimal Research Applications for 8-Bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide (JT21-25)


In Vitro Profiling of ASK1-Dependent Signaling in Inflammatory and Fibrotic Disease Models

JT21-25 is ideally suited for cell-based assays investigating ASK1-mediated p38 MAPK and JNK pathway activation in hepatocytes, macrophages, or stellate cells. Its high potency (IC₅₀ = 5.1 nM) [1] and exceptional selectivity against TAK1 (>1960.8-fold) [2] enable confident attribution of observed effects to ASK1 inhibition rather than off-target MAP3K modulation. This makes it a preferred tool compound for mechanistic studies in NASH, multiple sclerosis, and renal fibrosis where TAK1 crosstalk could confound results.

Hepatocyte Toxicity and Steatosis Screening Programs

The documented favorable safety profile in LO2 normal hepatocytes (>80% viability) [3] combined with minimal induction of cytoplasmic lipid droplets at 4–8 μM concentrations [4] positions JT21-25 as an optimal reference ASK1 inhibitor for hepatotoxicity screening cascades. Researchers can use JT21-25 to establish baseline ASK1 inhibition effects while minimizing compound-induced cytotoxicity or steatosis artifacts that might otherwise obscure assay windows.

Selectivity Benchmarking for Novel ASK1 Inhibitor Development

Given the direct comparative selectivity data against GS-4997 (312.3-fold vs. >1960.8-fold over TAK1) [5], JT21-25 serves as a high-bar reference standard for evaluating the selectivity profiles of newly synthesized ASK1 inhibitors. Medicinal chemistry teams can benchmark their lead compounds against JT21-25's selectivity window to gauge whether their scaffolds achieve competitive target engagement with minimal MAP3K family off-target activity.

Biochemical and Metabolic Endpoint Analysis in NAFLD/NASH Research

JT21-25 significantly reduces biochemical markers of hepatic stress and lipid dysregulation—including total cholesterol (CHOL), low-density lipoprotein (LDL), triglycerides (TG), alanine aminotransferase (ALT), and aspartate aminotransferase (AST)—in cellular models of free fatty acid-induced steatosis [6]. This multi-parameter biochemical response profile supports its use as a positive control or tool compound in NAFLD/NASH drug discovery programs evaluating ASK1-targeted interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JT21-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.